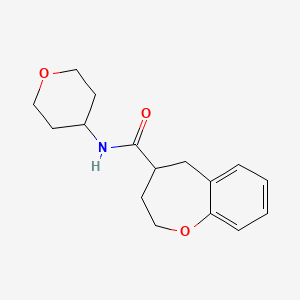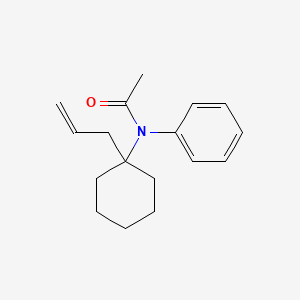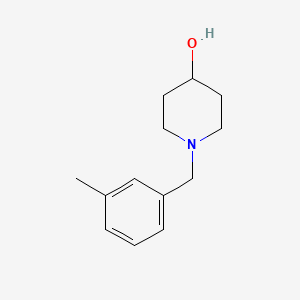
1-acetyl-4-(2,6-dichlorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives generally involves the reaction of piperazine with various electrophiles to introduce substituents at the nitrogen or carbon atoms of the piperazine ring. For example, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines, which are structurally related to the compound of interest, is achieved through the reaction of 1-methyl piperazine with corresponding alkoxyphenyl isothiocyanates in ethereal solution (Tung, 1957). Similar synthetic strategies could be employed for the synthesis of "1-acetyl-4-(2,6-dichlorobenzyl)piperazine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield a wide range of compounds with diverse chemical properties. The structure-activity relationship (SAR) of these compounds can be analyzed through various spectroscopic techniques such as NMR, IR, and mass spectrometry, providing insights into the electronic and spatial configuration of the molecule, which is crucial for its biological activity.
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, allowing for the introduction of different functional groups into the molecule. These reactions are fundamental for the synthesis of pharmacologically active compounds. The presence of electron-withdrawing or electron-donating groups on the piperazine ring can significantly influence the reactivity of the molecule, affecting its chemical properties and biological activity.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the piperazine ring. These properties are important for the compound's application in pharmaceutical formulations, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Properties Analysis
The chemical properties of "1-acetyl-4-(2,6-dichlorobenzyl)piperazine" and related compounds depend on the functional groups attached to the piperazine ring. These properties include acidity/basicity, nucleophilicity/electrophilicity, and the ability to form hydrogen bonds, which are critical for the compound's interaction with biological targets, influencing its pharmacological activity.
Propriétés
IUPAC Name |
1-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c1-10(18)17-7-5-16(6-8-17)9-11-12(14)3-2-4-13(11)15/h2-4H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCBELYNEKCRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422556 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5656323.png)
![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-benzothiazole](/img/structure/B5656331.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5656353.png)
![ethyl 2-[(2-pyrazinylcarbonyl)amino]benzoate](/img/structure/B5656360.png)
![cis-3a-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5656366.png)
![(3S*,4S*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5656375.png)
![2-({2-[1-(4-allylbenzoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5656388.png)
![1-methyl-4-[2-(methylsulfonyl)ethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656395.png)
![N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride](/img/structure/B5656397.png)
![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5656410.png)

![5-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}-N,N-dimethyl-2-pyridinamine dihydrochloride](/img/structure/B5656414.png)